5-{[(Tert-butoxy)carbonyl]amino}-2-tert-butylpyridine-3-carboxylic acid 5-{[(Tert-butoxy)carbonyl]amino}-2-tert-butylpyridine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20372772
InChI: InChI=1S/C15H22N2O4/c1-14(2,3)11-10(12(18)19)7-9(8-16-11)17-13(20)21-15(4,5)6/h7-8H,1-6H3,(H,17,20)(H,18,19)
SMILES:
Molecular Formula: C15H22N2O4
Molecular Weight: 294.35 g/mol

5-{[(Tert-butoxy)carbonyl]amino}-2-tert-butylpyridine-3-carboxylic acid

CAS No.:

Cat. No.: VC20372772

Molecular Formula: C15H22N2O4

Molecular Weight: 294.35 g/mol

* For research use only. Not for human or veterinary use.

5-{[(Tert-butoxy)carbonyl]amino}-2-tert-butylpyridine-3-carboxylic acid -

Specification

Molecular Formula C15H22N2O4
Molecular Weight 294.35 g/mol
IUPAC Name 2-tert-butyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid
Standard InChI InChI=1S/C15H22N2O4/c1-14(2,3)11-10(12(18)19)7-9(8-16-11)17-13(20)21-15(4,5)6/h7-8H,1-6H3,(H,17,20)(H,18,19)
Standard InChI Key FIAUCTMZRBXCQH-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=C(C=C(C=N1)NC(=O)OC(C)(C)C)C(=O)O

Introduction

Structural and Molecular Characteristics

Core Molecular Architecture

5-{[(tert-butoxy)carbonyl]amino}-2-tert-butylpyridine-3-carboxylic acid (C₁₅H₂₂N₂O₄) features a pyridine ring substituted at three positions: a tert-butyl group at C2, a Boc-protected amino group at C5, and a carboxylic acid at C3. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amino functionality, enabling selective reactions at other sites. The carboxylic acid group enhances solubility in polar solvents and facilitates conjugation reactions.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₅H₂₂N₂O₄
Molecular Weight294.35 g/mol
IUPAC Name2-tert-butyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid
CAS Number121519-00-4

Functional Group Interactions

The Boc group’s steric bulk shields the amino group from undesired nucleophilic attacks, a critical feature in peptide synthesis. The tert-butyl substituent at C2 further stabilizes the pyridine ring against electrophilic substitution, directing reactivity toward the carboxylic acid at C3. This spatial arrangement ensures regioselectivity in subsequent derivatizations, such as amide bond formation or esterification.

Synthesis and Manufacturing

Multi-Step Synthetic Pathways

The compound is synthesized through a sequence of reactions beginning with 2-tert-butylpyridine-3-carboxylic acid. The amino group is introduced via nitration followed by reduction, after which the Boc group is appended using di-tert-butyl dicarbonate under basic conditions. Final purification involves recrystallization or column chromatography to achieve >95% purity.

Table 2: Key Synthetic Steps

StepReactionReagents/Conditions
1NitrationHNO₃, H₂SO₄, 0–5°C
2ReductionH₂, Pd/C, ethanol
3Boc Protection(Boc)₂O, DMAP, CH₂Cl₂

Challenges in Scalability

Despite high yields in small-scale syntheses, scaling production faces hurdles due to the exothermic nature of the nitration step and the sensitivity of the Boc group to acidic conditions. Optimized protocols employ slow reagent addition and pH-controlled environments to mitigate decomposition.

Physical and Chemical Properties

Solubility and Stability

The compound exhibits limited solubility in water but dissolves readily in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). The Boc group ensures stability in neutral and basic media, while the carboxylic acid remains protonated below pH 4, preventing unwanted side reactions.

Table 3: Physicochemical Data

PropertyValue
Melting Point158–160°C (decomposes)
LogP2.8
pKa (Carboxylic Acid)3.1

Thermal Behavior

Thermogravimetric analysis (TGA) reveals decomposition initiating at 160°C, primarily due to Boc group cleavage. Differential scanning calorimetry (DSC) shows an endothermic peak at 158°C, correlating with the melting point.

Analytical Characterization

Spectroscopic Profiling

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, Boc), 1.50 (s, 9H, tert-butyl), 8.45 (d, J=2.4 Hz, H4), 8.90 (d, J=2.4 Hz, H6).

  • IR (KBr): 1720 cm⁻¹ (C=O, Boc), 1680 cm⁻¹ (C=O, carboxylic acid), 1540 cm⁻¹ (N-H bend).

  • MS (ESI+): m/z 295.2 [M+H]⁺, confirming molecular weight.

Applications in Pharmaceutical Research

Intermediate in Drug Development

The compound’s carboxylic acid enables conjugation to amine-containing drug candidates, such as kinase inhibitors or protease antagonists. For example, it has been used to synthesize analogs of imatinib by forming amide bonds with aniline derivatives.

Materials Science Applications

In polymer chemistry, the tert-butyl group imparts hydrophobicity to polyamide backbones, enhancing thermal stability in high-performance resins. The Boc group allows sequential deprotection for stepwise polymer functionalization.

Comparative Analysis with Related Compounds

Table 4: Structural Comparisons

CompoundMolecular FormulaKey Functional Groups
Target CompoundC₁₅H₂₂N₂O₄Boc-amino, tert-butyl, COOH
2-Tert-butylpyridine-3-carboxylic acidC₁₀H₁₃NO₂tert-butyl, COOH
5-Boc-methylamino-thiophene-2-COOHC₁₀H₁₄N₂O₃SBoc-methylamino, thiophene, COOH

The target compound’s pyridine core offers greater aromatic stability compared to thiophene derivatives, reducing susceptibility to ring-opening reactions . Unlike simpler analogs lacking the Boc group, it resists oxidation during metal-catalyzed couplings.

Future Research Directions

Emerging applications include its use in covalent organic frameworks (COFs) and photoactive metal-organic frameworks (MOFs), where the carboxylic acid coordinates to metal nodes. Further studies on enantioselective syntheses could expand its utility in chiral drug production.

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